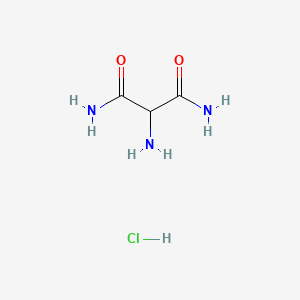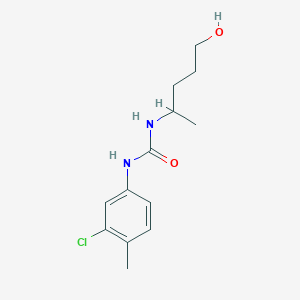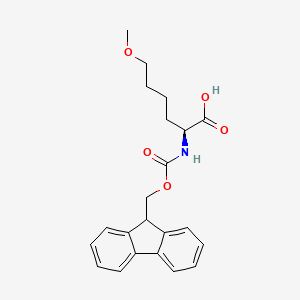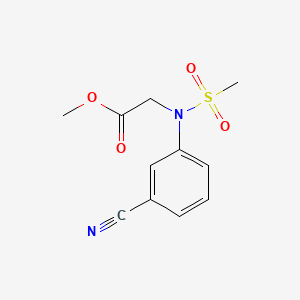
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as the cyano group, phenyl ring, and methylsulfonyl group makes this compound particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate typically involves the reaction of 3-cyanophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and methylsulfonyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)alaninate
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)valinate
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)leucinate
Uniqueness
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H12N2O4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
methyl 2-(3-cyano-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)8-13(18(2,15)16)10-5-3-4-9(6-10)7-12/h3-6H,8H2,1-2H3 |
InChI 键 |
IHXHKPDAWPPCLA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN(C1=CC=CC(=C1)C#N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


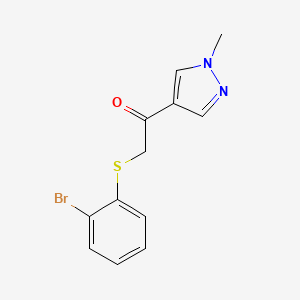
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
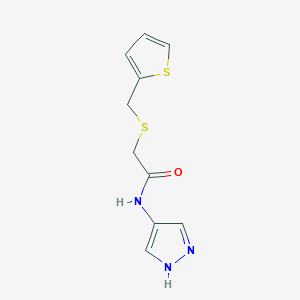

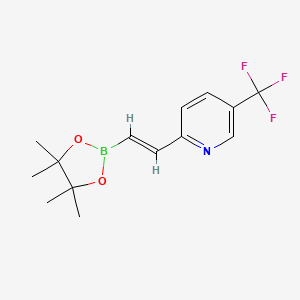

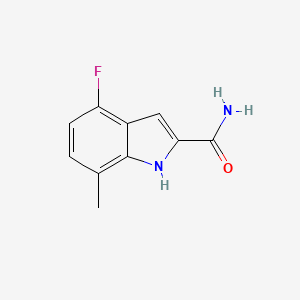

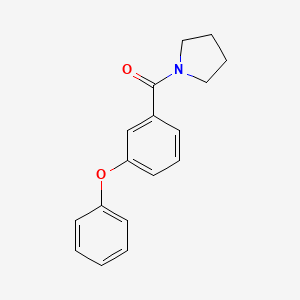

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
